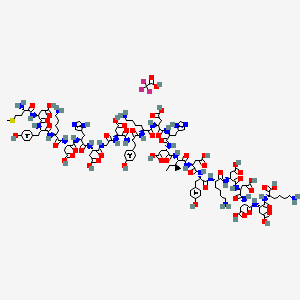
HER-2/neu (85–94)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HER-2/neu
科学的研究の応用
Oncogene Characteristics and Breast Cancer Prognostics
HER-2/neu, a member of the erbB-like oncogene family related to the epidermal growth factor receptor, is crucial in breast cancer. It is amplified in 30% of breast cancers, significantly predicting overall survival and time to relapse. This amplification has more prognostic value than many other factors, including hormone-receptor status, especially in lymph node-positive disease, indicating its role in the pathogenesis and behavior of breast cancer (Slamon et al., 1987).
Immunotherapy and Vaccine Development
HER-2/neu-positive tumor cells are promising targets for tumor-reactive cytotoxic T lymphocytes and immunotherapeutic trials. The "humanized" monoclonal antibody Herceptin has been effective in treating HER-2/neu-positive breast and ovarian cancers. Vaccines aiming to generate T-cell responses are being examined in trials. The immunogenicity of HER-2/neu is supported by natural immunity observed in patients, encouraging vaccination trials with HER-2 protein–derived subunits or synthetic peptides (Baxevanis et al., 2004).
Diagnostic and Therapeutic Relevance in Breast Cancer
HER-2/neu status is valuable for predicting disease outcome and response to various therapies in breast cancer. The serum-based HER-2/neu testing and antibody-based therapies directed against HER-2/neu protein, like Herceptin, demonstrate its critical role in breast cancer treatment. HER-2/neu's role in predicting responses to hormonal, cytotoxic, and radiation therapies is being actively researched (Ross & Fletcher, 1998).
Implications in Other Cancers
HER-2/neu expression varies across different cancers. In colorectal cancer, its overexpression correlates with the stage of disease and survival, indicating its potential as a prognostic factor in colorectal malignancies (Kapitanović et al., 1997).
Breast Cancer and Steroid Hormone Receptors
HER-2/neu's relationship with hormone receptor expression in breast cancer is significant. There's an inverse correlation between HER-2/neu amplification/overexpression and estrogen/progesterone receptor levels, affecting the efficacy of hormone therapy in HER-2/neu-positive cases (Konecny et al., 2003).
Breast and Ovarian Cancer Studies
HER-2/neu is similarly amplified in breast and ovarian cancers, correlating with overexpression and clinical outcomes. This study suggests the gene's involvement in the pathogenesis of these cancers and highlights the importance of evaluating HER-2/neu in various diseases (Slamon et al., 1989).
Secreted Autoinhibitor and Oncogenic Activity
HER-2/neu, an orphan receptor tyrosine kinase, has a secreted protein, herstatin, inhibiting its oncogenic activity. Herstatin disrupts dimers, reduces tyrosine phosphorylation, and inhibits the growth of overexpressing HER-2 cells, providing an insight into potential therapeutic approaches (Doherty et al., 1999).
Mammographic Correlation in Breast Cancer
HER-2/neu overexpression in breast cancer correlates with certain mammographic features. Women under 50 years more frequently exhibit HER-2/neu overexpression, and calcifications on mammograms are more common in these cases, aiding in diagnosis and treatment planning (Seo et al., 2006).
特性
配列 |
LIAHNQVRQV |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
HER-2/neu (85–94) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)